molecular formula C30H23N3O5 B11549943 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11549943
M. Wt: 505.5 g/mol
InChI Key: UACVTEXOYDZJKM-AJBULDERSA-N
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Description

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a formamido group, and a nitrobenzoate moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the formamido group, and the coupling with the nitrobenzoate moiety. Common synthetic routes may include:

    Cyclopropyl Ring Formation: This step often involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.

    Formamido Group Introduction: The formamido group can be introduced through a formylation reaction, where a formylating agent reacts with an amine precursor.

    Coupling with Nitrobenzoate: The final step involves coupling the intermediate compound with 4-nitrobenzoic acid or its derivatives using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Diphenylcyclopropyl)methyl Phenyl Sulfoxide: A related compound with a cyclopropyl group and phenyl sulfoxide moiety.

    Cyclopropylformamide Derivatives: Compounds with similar formamido and cyclopropyl groups.

Uniqueness

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H23N3O5

Molecular Weight

505.5 g/mol

IUPAC Name

[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C30H23N3O5/c34-28(27-19-30(27,23-9-3-1-4-10-23)24-11-5-2-6-12-24)32-31-20-21-8-7-13-26(18-21)38-29(35)22-14-16-25(17-15-22)33(36)37/h1-18,20,27H,19H2,(H,32,34)/b31-20+

InChI Key

UACVTEXOYDZJKM-AJBULDERSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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